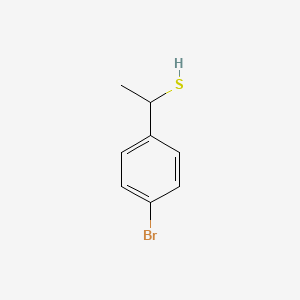

1-(4-Bromophenyl)ethane-1-thiol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H9BrS |

|---|---|

Molecular Weight |

217.13 g/mol |

IUPAC Name |

1-(4-bromophenyl)ethanethiol |

InChI |

InChI=1S/C8H9BrS/c1-6(10)7-2-4-8(9)5-3-7/h2-6,10H,1H3 |

InChI Key |

ZHYMGSZJYZRBDY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC=C(C=C1)Br)S |

Origin of Product |

United States |

Elucidation of Chemical Reactivity and Reaction Mechanisms of 1 4 Bromophenyl Ethane 1 Thiol

Mechanistic Investigations of Thiol-Mediated Organic Transformations

The thiol group is a versatile functional group, capable of participating in both radical and nucleophilic reactions. Its reactivity is a cornerstone of its role in organic synthesis and biological systems.

Radical Reaction Pathways Involving Thiol Intermediates

Thiols are known to engage in radical reactions, primarily through the cleavage of the relatively weak S-H bond. The resulting thiyl radical (RS•) is a key intermediate in various transformations. The general mechanism for the formation of a thiyl radical from 1-(4-Bromophenyl)ethane-1-thiol would be initiated by light or a radical initiator.

One common radical-mediated process is the anti-Markovnikov addition of thiols to alkenes. In the context of this compound, its reaction with an alkene like styrene (B11656) would proceed through the formation of a thiyl radical, which then adds to the alkene to form a carbon-centered radical. This radical then abstracts a hydrogen atom from another thiol molecule, propagating the radical chain and yielding the final product.

Visible-light-promoted reactions can also generate thiyl radicals. For instance, in the presence of a suitable photosensitizer and a base like 1,4-diazabicyclo[2.2.2]octane (DABCO), thiols can be deprotonated and then oxidized to form thiyl radicals. nih.gov These radicals can then undergo self-coupling to form disulfides. nih.gov

Nucleophilic Reactivity and Reaction Pathways of the Thiol Group

The thiol group is an excellent nucleophile, a property that stems from the high polarizability of the sulfur atom and the relatively low pKa of the S-H bond. chemistrysteps.com The conjugate base, the thiolate anion (RS-), is an even more potent nucleophile. The nucleophilicity of thiols allows them to participate in a wide range of reactions, including nucleophilic substitution and conjugate addition reactions. acs.org

In SN2 reactions, the thiol or thiolate can displace a leaving group from an alkyl halide. For example, the reaction of this compound with methyl iodide would proceed via a backside attack by the sulfur atom on the methyl group, displacing the iodide ion and forming a thioether.

Thiols are also highly effective nucleophiles in Michael additions (1,4-conjugate additions) to α,β-unsaturated carbonyl compounds. acs.org The reaction of this compound with a compound like methyl vinyl ketone would involve the addition of the thiol across the carbon-carbon double bond.

Role of the Bromine Substituent in Modulating the Reactivity Profile of the Compound

The bromine atom at the para-position of the phenyl ring significantly influences the reactivity of the thiol group through its electronic effects. Bromine is an electronegative atom that exerts a deactivating, electron-withdrawing inductive effect (-I) and a weakly activating, electron-donating resonance effect (+M) due to its lone pairs. For halogens, the inductive effect generally outweighs the resonance effect.

This net electron-withdrawing nature of the bromine substituent has several consequences:

Increased Acidity of the Thiol: By withdrawing electron density from the phenyl ring and, consequently, from the sulfur atom, the bromine atom stabilizes the thiolate anion formed upon deprotonation. This stabilization increases the acidity of the thiol (lowers its pKa) compared to an unsubstituted phenylethanethiol.

Modulation of Nucleophilicity: While the electron-withdrawing effect increases the acidity, it can decrease the nucleophilicity of the neutral thiol by reducing the electron density on the sulfur atom. However, the resulting thiolate, being more stable, is still a strong nucleophile.

Influence on Radical Reactions: The electronic effect of the bromine substituent can also influence the stability of radical intermediates formed during reactions.

Studies on substituted benzoquinones have shown that electron-withdrawing substituents, such as chlorine, increase the reactivity towards thiols in Michael addition reactions. nih.gov A similar activating effect would be expected for the bromine substituent in reactions where the aromatic ring acts as an electrophilic center. Conversely, in reactions where the thiol acts as a nucleophile, the electron-withdrawing bromine would slightly decrease its reactivity compared to an electron-donating substituent.

Reaction Kinetics and Thermodynamic Studies of Relevant Chemical Transformations Involving the Compound

The rates of nucleophilic reactions involving thiols are highly dependent on the pH of the medium. researchgate.net At pH values below the pKa of the thiol, the neutral thiol is the predominant species. As the pH increases above the pKa, the concentration of the more nucleophilic thiolate anion increases, leading to a significant increase in the reaction rate.

For instance, the reaction of thiols with bromoacetyl groups is significantly faster at pH 9.0 compared to pH 6.5, highlighting the role of the thiolate in the reaction. researchgate.net A similar pH-dependent kinetic profile would be expected for reactions of this compound.

Below is a hypothetical data table illustrating the expected effect of pH on the pseudo-first-order rate constant (kobs) for the reaction of this compound with an electrophile like N-ethylmaleimide.

| pH | kobs (M⁻¹s⁻¹) | Predominant Species |

| 5.0 | 0.1 | R-SH |

| 7.0 | 10 | R-SH / R-S⁻ |

| 9.0 | 1000 | R-S⁻ |

This table presents hypothetical data to illustrate the expected kinetic trend.

Thermodynamically, the formation of C-S bonds in nucleophilic substitution and addition reactions is generally favorable. The oxidation of thiols to disulfides is also a thermodynamically favorable process in the presence of a suitable oxidizing agent.

Investigations into Oxidation and Reduction Pathways of the Thiol Moiety

The thiol group in this compound is susceptible to oxidation, a common reaction pathway for this functional group. The oxidation products can vary depending on the nature of the oxidizing agent and the reaction conditions.

Mild oxidizing agents, such as iodine (I2) or hydrogen peroxide (H2O2) under controlled conditions, typically lead to the formation of the corresponding disulfide, bis(1-(4-bromophenyl)ethyl) disulfide. chemistrysteps.com This is an oxidative coupling reaction where two thiol molecules are linked by a disulfide bond.

Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO4) or nitric acid (HNO3), can further oxidize the sulfur atom to form sulfenic acids (R-SOH), sulfinic acids (R-SO2H), and ultimately sulfonic acids (R-SO3H). nih.gov The sulfenic acid is often a transient intermediate. nih.gov

The reduction of the thiol group itself is not a common transformation as it is already in a reduced state. However, the disulfide can be readily reduced back to the thiol using reducing agents like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP). This reversible oxidation-reduction is a key feature of thiol chemistry.

The bromo-aromatic part of the molecule can also undergo reduction under specific conditions, for example, using sodium borohydride (B1222165) in the presence of a catalyst, although this typically requires more forcing conditions than the reduction of a disulfide bond. rsc.org

The following table summarizes the expected oxidation products of this compound with different oxidizing agents.

| Oxidizing Agent | Expected Product |

| I₂, air (O₂) | bis(1-(4-bromophenyl)ethyl) disulfide |

| H₂O₂ (mild) | bis(1-(4-bromophenyl)ethyl) disulfide |

| H₂O₂ (strong), KMnO₄, HNO₃ | 1-(4-Bromophenyl)ethanesulfonic acid |

Applications in Advanced Organic Synthesis and Catalysis Research

1-(4-Bromophenyl)ethane-1-thiol as a Potential Ligand Precursor in Homogeneous Catalysis Research

The development of chiral ligands is paramount for asymmetric catalysis, a field dedicated to the synthesis of enantiomerically pure compounds. Thiol-containing molecules are known to be effective ligands for various transition metals.

Hypothetical Design and Synthesis of Chiral Thiol-Based Ligands

Theoretically, this compound could serve as a precursor for the synthesis of novel chiral ligands. The thiol group provides a coordination site for a metal center, while the chiral center could induce stereoselectivity in catalytic reactions. The bromo-substituent on the phenyl ring offers a reactive handle for further molecular elaboration, allowing for the synthesis of a library of ligands with varying steric and electronic properties. For instance, the bromine atom could be substituted via cross-coupling reactions to introduce different phosphine, amine, or other coordinating groups, leading to bidentate or tridentate ligands.

Prospective Exploration of Catalytic Performance in Asymmetric Transformation Studies

While no studies have been published on the catalytic performance of ligands derived from this compound, one can hypothesize their potential application in various asymmetric transformations. Chiral thiol-based ligands have been employed in reactions such as asymmetric allylic alkylations, conjugate additions, and hydrogenation reactions. The performance of hypothetical ligands derived from this compound would need to be systematically evaluated in a range of such reactions to determine their efficacy and enantioselectivity.

Theoretical Utilization in Cross-Coupling Reactions and Novel Carbon-Carbon Bond Formation Methodologies

The aryl bromide functionality of this compound makes it a prime candidate for participation in various palladium-catalyzed cross-coupling reactions, which are fundamental tools for the construction of carbon-carbon and carbon-heteroatom bonds.

There is currently no published research specifically detailing the use of this compound in Suzuki-Miyaura, Heck, or Sonogashira coupling reactions. However, the general reactivity of aryl bromides in these transformations is well-established. The thiol group would likely require protection prior to the cross-coupling reaction to prevent catalyst poisoning or undesired side reactions. Following the carbon-carbon bond formation, the thiol could be deprotected to yield a more complex, functionalized thiol.

Table 1: Hypothetical Cross-Coupling Reactions of a Protected this compound Derivative

| Reaction Type | Coupling Partner | Hypothetical Product | Potential Application |

| Suzuki-Miyaura | Arylboronic acid | Biphenyl-substituted ethanethiol (B150549) | Synthesis of liquid crystals, functional polymers |

| Heck | Alkene | Styrenyl-substituted ethanethiol | Preparation of precursors for polymerization |

| Sonogashira | Terminal alkyne | Alkynyl-substituted ethanethiol | Development of molecular wires, functional materials |

This table is purely hypothetical and for illustrative purposes, as no experimental data for these reactions with this compound has been found.

Postulated Precursor for Advanced Materials Synthesis Research

The bifunctional nature of this compound suggests its potential as a monomer or precursor in the synthesis of advanced materials.

Theoretical Role in Polymerizable Monomer Synthesis Research

The bromine atom could be transformed into a polymerizable group, such as a vinyl or acrylic moiety, via established chemical transformations. The resulting monomer, possessing a pendant thiol group, could then be polymerized. The thiol groups within the polymer chain could serve as sites for post-polymerization modification, allowing for the introduction of various functionalities and the tailoring of material properties. Thiol-ene click chemistry is a powerful tool for polymer synthesis, and monomers derived from this compound could potentially be used in such polymerizations. northwestern.edu

Speculative Application in Surface Functionalization Methodologies

Thiols are widely used to modify the surfaces of noble metals, most notably gold, through the formation of self-assembled monolayers (SAMs). sigmaaldrich.comuh.eduresearchgate.netrsc.org The thiol group of this compound would be expected to bind strongly to a gold surface. The bromine atom on the outer surface of the monolayer would then be available for further chemical reactions, providing a versatile platform for creating functional surfaces with tailored properties for applications in sensing, electronics, and biocompatible materials.

Table 2: Potential Surface Functionalization Applications

| Substrate | Functionalization Method | Potential Application of Modified Surface |

| Gold | Self-Assembled Monolayer (SAM) | Biosensors, anti-fouling coatings, molecular electronics |

| Silver | Self-Assembled Monolayer (SAM) | Antimicrobial surfaces, SERS substrates |

| Copper | Self-Assembled Monolayer (SAM) | Corrosion inhibition, catalysis |

This table outlines potential applications based on the known behavior of aromatic thiols, as no specific studies on this compound have been identified.

Computational and Theoretical Investigations on 1 4 Bromophenyl Ethane 1 Thiol

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity Descriptors

Density Functional Theory (DFT) is a fundamental computational method used to investigate the electronic structure and reactivity of molecules like 1-(4-bromophenyl)ethane-1-thiol. These studies provide critical insights into the molecule's behavior at a quantum level. The primary goal of DFT calculations in this context is to determine the molecule's ground-state electron density, from which numerous properties can be derived.

A key aspect of DFT studies is the calculation of molecular orbital energies, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The difference in energy between these two orbitals, known as the HOMO-LUMO gap, is a significant indicator of the molecule's kinetic stability and chemical reactivity. A larger gap generally implies greater stability.

From these frontier orbital energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. These descriptors, which are central to conceptual DFT, include:

Ionization Potential (I): Approximated as I ≈ -EHOMO.

Electron Affinity (A): Approximated as A ≈ -ELUMO.

Electronegativity (χ): A measure of the ability of a molecule to attract electrons, calculated as χ = (I + A) / 2.

Chemical Hardness (η): Represents the resistance to change in electron distribution, calculated as η = (I - A) / 2.

Chemical Softness (S): The reciprocal of chemical hardness (S = 1/η), indicating how readily the molecule will undergo a change in its electron cloud.

Electrophilicity Index (ω): Quantifies the electrophilic power of a molecule, calculated as ω = χ² / (2η).

Recent DFT studies on various organic molecules, including those with halogen and thiol groups, have demonstrated the utility of these descriptors in predicting reactivity. nih.govmdpi.com For instance, research on N-(1-(2-bromobenzoyl)-4-cyano-1H-pyrazol-5-yl) halogenated benzamides utilized DFT to compute these exact descriptors to correlate with their anticancer activities. nih.gov Similarly, studies on allyl mercaptan and its derivatives have used DFT to perform a comparative analysis of their reactivity. mdpi.com

Molecular Dynamics Simulations of Solvation and Conformational Behavior in Reaction Environments

Molecular dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior of molecules, such as this compound, in various environments. nih.gov These simulations model the movement of atoms and molecules over time, providing insights into conformational changes and interactions with surrounding solvent molecules. nih.govnih.gov

The solvation of this compound is a critical factor in its reactivity. The polarity of the solvent can significantly influence the stability of different conformations and transition states. In polar solvents, such as water or ethanol (B145695), hydrogen bonding between the solvent and the thiol group is expected to play a significant role. In nonpolar solvents, weaker van der Waals interactions will dominate. MD simulations can map the solvent distribution around the solute, revealing the structure of the solvation shells.

Conformational analysis is another key application of MD simulations. The rotation around the C-S and C-C single bonds in this compound allows for multiple conformations. MD simulations can explore the potential energy surface of the molecule, identifying the most stable conformers and the energy barriers between them. This information is crucial for understanding how the molecule might interact with other reactants or a biological target. Recent advancements in MD simulation methods have enhanced their ability to be used in complex studies, such as macromolecular crystallography. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Thiol Derivatives in Chemical Research

Quantitative Structure-Activity Relationship (QSAR) is a computational methodology that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or chemical reactivity. For thiol derivatives, QSAR studies can provide valuable predictions of their properties, guiding the design of new molecules with desired characteristics.

The development of a QSAR model involves several steps. First, a dataset of thiol-containing compounds with measured activities is compiled. Then, a wide range of molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound. These descriptors can be categorized as constitutional, topological, geometric, and quantum-chemical.

Statistical methods, such as multiple linear regression or machine learning algorithms, are then employed to build a model that correlates the descriptors with the observed activity. The predictive power of the resulting model is rigorously validated. Studies on thiophene (B33073) analogs have shown that electronic properties like the energy of the lowest unoccupied molecular orbital (ELUMO) and dipole moment can play a dominant role in their anti-inflammatory activity. nih.gov Similarly, QSAR studies on quinolinone-based thiosemicarbazones have highlighted the importance of van der Waals volume, electron density, and electronegativity in their antituberculosis activity. nih.gov

Reaction Pathway Analysis and Transition State Modeling for Transformations Involving the Compound

Understanding the detailed mechanism of a chemical reaction is essential for controlling and optimizing its outcome. Computational chemistry offers powerful tools for mapping the potential energy surface of a reaction, which allows for the identification of the most favorable reaction pathway.

For transformations involving this compound, such as oxidation of the thiol group or nucleophilic substitution, computational methods can be used to locate the structures of reactants, products, intermediates, and, most importantly, the transition states that connect them. The transition state is the highest energy point along the reaction coordinate, and its energy relative to the reactants determines the activation energy of the reaction.

By calculating the activation energies for different possible pathways, the most likely mechanism can be determined. For example, in a nucleophilic substitution reaction, computational modeling could distinguish between an SN1 and an SN2 mechanism by comparing their respective activation barriers. Furthermore, the influence of the solvent on the reaction mechanism can be investigated by incorporating solvent effects into the calculations. A study on the synthesis of thiol derivatives of biologically active compounds utilized density functional theory to model a two-step thiolation process and to hypothesize about the reasons for unsuccessful deprotection in certain cases. mdpi.com

Below is a table of hypothetical data that could be generated from computational studies on this compound.

| Parameter | Value | Computational Method |

| HOMO Energy | -8.7 eV | DFT (B3LYP/6-311+G(d,p)) |

| LUMO Energy | -0.9 eV | DFT (B3LYP/6-311+G(d,p)) |

| HOMO-LUMO Gap | 7.8 eV | DFT (B3LYP/6-311+G(d,p)) |

| Ionization Potential | 8.7 eV | DFT (B3LYP/6-311+G(d,p)) |

| Electron Affinity | 0.9 eV | DFT (B3LYP/6-311+G(d,p)) |

| Electronegativity | 4.8 eV | DFT (B3LYP/6-311+G(d,p)) |

| Chemical Hardness | 3.9 eV | DFT (B3LYP/6-311+G(d,p)) |

| Electrophilicity Index | 2.95 eV | DFT (B3LYP/6-311+G(d,p)) |

| S-H Bond Dissociation Energy | 82 kcal/mol | DFT |

| Activation Energy (Oxidation) | 18 kcal/mol | DFT in aqueous solution |

Advanced Spectroscopic and Chromatographic Methodologies for Research on Thiol Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamic Process Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the unambiguous determination of molecular structure and the study of dynamic processes in solution. For a molecule like 1-(4-Bromophenyl)ethane-1-thiol, both ¹H and ¹³C NMR provide a wealth of information.

In the ¹H NMR spectrum, the chemical shifts and coupling patterns of the protons are indicative of their chemical environment. The aromatic protons on the para-substituted benzene (B151609) ring typically appear as two distinct doublets in the downfield region (approximately 7.0-7.6 ppm). The methine proton (CH-SH), being adjacent to both the aromatic ring and the sulfur atom, is expected to resonate as a quartet. The methyl protons (-CH₃) would appear as a doublet due to coupling with the methine proton. The thiol proton (-SH) often presents as a broad singlet, and its chemical shift can be variable depending on concentration, solvent, and temperature, though it can also show coupling to the adjacent methine proton under specific conditions.

¹³C NMR spectroscopy provides insight into the carbon framework of the molecule. The spectrum would show distinct signals for the two types of aromatic carbons (the bromine-bearing carbon and the carbon bearing the ethanethiol (B150549) group, as well as the two equivalent carbons in the ortho positions and the two equivalent carbons in the meta positions). The methine carbon and the methyl carbon would also exhibit characteristic chemical shifts. The expected chemical shift ranges are detailed in the table below.

| Proton (¹H) | Expected Chemical Shift (ppm) | Multiplicity | Carbon (¹³C) | Expected Chemical Shift (ppm) |

| Aromatic CH | 7.0 - 7.6 | Doublet | Aromatic C-Br | 120 - 125 |

| Methine CH | 3.5 - 4.5 | Quartet | Aromatic C-C | 125 - 135 |

| Methyl CH₃ | 1.5 - 2.0 | Doublet | Methine C-SH | 40 - 50 |

| Thiol SH | 1.0 - 2.5 | Singlet (broad) | Methyl C | 20 - 30 |

Note: The expected chemical shift values are estimates and can vary based on the solvent and other experimental conditions.

Mass Spectrometry Techniques in Mechanistic and Reaction Product Research

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing its fragmentation patterns. For this compound, electron ionization (EI) and electrospray ionization (ESI) are common techniques.

In an EI-MS spectrum, the molecular ion peak [M]⁺ would be observed, and due to the presence of bromine, a characteristic isotopic pattern with two peaks of nearly equal intensity ([M]⁺ and [M+2]⁺) would be evident, corresponding to the ⁷⁹Br and ⁸¹Br isotopes. The fragmentation of this compound would likely involve the loss of the thiol group (•SH) or the methyl group (•CH₃). The base peak in the mass spectrum of a related compound, (((3-(4-Bromophenyl)propyl)thio)methyl)diphenylsilane, is often the fragment resulting from the loss of the thiol-containing moiety. ufz.de Similarly, for this compound, a significant fragment would likely be the 4-bromostyrene (B1200502) cation.

| Ion | m/z (for ⁷⁹Br/⁸¹Br) | Description |

| [C₈H₉BrS]⁺ | 216/218 | Molecular Ion |

| [C₈H₈Br]⁺ | 183/185 | Loss of •SH |

| [C₇H₆BrS]⁺ | 201/203 | Loss of •CH₃ |

| [C₆H₄Br]⁺ | 155/157 | Bromophenyl cation |

Note: The m/z values are nominal masses.

Mass spectrometry is also invaluable in monitoring reaction progress and identifying products in mechanistic studies involving thiols, such as their oxidation to disulfides or their participation in nucleophilic substitution reactions. nih.gov

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis and Reaction Monitoring

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of molecules, making them excellent for identifying functional groups.

In the IR spectrum of this compound, the most characteristic absorption would be that of the S-H stretching vibration, which typically appears as a weak band in the region of 2550-2600 cm⁻¹. The C-S stretching vibration is usually found in the 600-800 cm⁻¹ range. The aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations appear just below 3000 cm⁻¹. The para-disubstituted benzene ring gives rise to a characteristic strong absorption band in the 800-850 cm⁻¹ region due to out-of-plane C-H bending.

Raman spectroscopy is particularly useful for detecting the S-H and S-S (disulfide) stretching vibrations, which often give rise to strong signals. researchgate.netresearchgate.net This makes Raman spectroscopy an excellent tool for monitoring reactions where the thiol group is consumed, such as in the formation of disulfides.

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | 3100 - 3000 | Medium to Weak |

| Aliphatic C-H Stretch | 3000 - 2850 | 3000 - 2850 | Medium |

| S-H Stretch | 2600 - 2550 | 2600 - 2550 | Weak (IR), Strong (Raman) |

| C=C Aromatic Stretch | 1600 - 1450 | 1600 - 1450 | Medium to Strong |

| C-H Bend (out-of-plane) | 850 - 800 | Strong | |

| C-S Stretch | 800 - 600 | 800 - 600 | Medium to Weak |

Chiral Chromatography (e.g., HPLC, GC) for Enantiomeric Purity Determination in Research Samples

Since this compound is a chiral molecule, the separation and quantification of its enantiomers are crucial, particularly in stereoselective synthesis and pharmaceutical applications. Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most powerful techniques for this purpose. uea.ac.uk

The choice of the chiral stationary phase (CSP) is critical for achieving enantiomeric separation. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are widely used and have shown success in separating a broad range of chiral compounds. mdpi.com For thiol compounds, cyclodextrin-based CSPs can also be effective, offering a hydrophobic cavity for inclusion complexation and chiral recognition at the rim of the cyclodextrin. sigmaaldrich.comnih.gov

In a typical chiral HPLC method, a normal-phase or reversed-phase mobile phase is used. For normal-phase chromatography, a mixture of alkanes (like hexane (B92381) or heptane) and an alcohol (such as isopropanol (B130326) or ethanol) is common. In reversed-phase chromatography, mixtures of water or buffer with acetonitrile (B52724) or methanol (B129727) are employed. sielc.comnih.gov The detection is usually carried out using a UV detector, as the bromophenyl group is a strong chromophore.

The development of a successful chiral separation method involves screening different CSPs and optimizing the mobile phase composition and temperature to achieve baseline resolution of the enantiomers. nih.gov The enantiomeric excess (ee) of a research sample can then be accurately determined from the relative peak areas of the two enantiomers in the chromatogram.

| Parameter | Typical Conditions for Chiral HPLC |

| Chiral Stationary Phase | Polysaccharide-based (e.g., Chiralcel® OD-H, Chiralpak® AD-H), Cyclodextrin-based |

| Mobile Phase (Normal Phase) | n-Hexane/Isopropanol (e.g., 90:10 v/v) |

| Mobile Phase (Reversed Phase) | Acetonitrile/Water or Methanol/Water with potential additives like acids or bases |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | UV at a wavelength corresponding to the absorbance maximum of the bromophenyl group (e.g., ~220-260 nm) |

| Column Temperature | Ambient or controlled (e.g., 25 °C) |

Derivatization Strategies and Functionalization of 1 4 Bromophenyl Ethane 1 Thiol for Diversified Research Applications

Synthesis of Thioethers and Sulfides for Expanded Synthetic Scope and Applications

The conversion of the thiol group in 1-(4-bromophenyl)ethane-1-thiol into a thioether (or sulfide) linkage is a fundamental strategy to broaden its synthetic utility. Thioethers are prevalent structural motifs in pharmaceuticals and advanced organic materials. A primary and well-established method for this transformation is the Williamson ether synthesis adapted for sulfur, which involves the reaction of the corresponding alkali metal thiolate with an alkyl halide. google.com This reaction proceeds via an SN2 mechanism and is highly effective for producing a wide range of unsymmetrical thioethers.

Another powerful approach is the transition-metal-catalyzed cross-coupling reaction. taylorandfrancis.com Palladium or copper catalysts, for instance, can facilitate the coupling of the thiol with various organic halides or pseudohalides, offering excellent functional group tolerance and broad substrate scope. Furthermore, the resulting thioether can be oxidized to the corresponding sulfoxide (B87167) or sulfone. Oxidation of bis(4-bromophenyl) sulfide (B99878), for example, can be achieved using oxidizing agents like hydrogen peroxide, yielding the sulfone. google.com These oxidized derivatives have distinct chemical properties and are valuable in their own right.

Table 1: Representative Thioether Derivatives of this compound and Synthetic Methods

| Derivative Name | Structure | Synthetic Method |

|---|---|---|

| 1-(4-Bromophenyl)-1-(methylthio)ethane |  |

Reaction with methyl iodide in the presence of a base. |

| 1-(4-Bromophenyl)-1-(phenylthio)ethane |  |

Copper-catalyzed coupling with iodobenzene. |

| 1-(4-Bromophenyl)-1-(benzylthio)ethane |  |

Reaction with benzyl (B1604629) bromide in the presence of a base. |

Preparation of Sulfonates and Sulfonamides for Chemical Probe Development Research

The oxidation of the thiol functionality to higher oxidation states, such as sulfonic acids and their derivatives, opens avenues for creating compounds with applications in medicinal chemistry and as chemical probes. Sulfonamides, in particular, are a well-known class of compounds with a broad spectrum of biological activities, including antibacterial and anticancer properties. nih.govmdpi.com

A common synthetic route to sulfonamides begins with the oxidation of the thiol to a sulfonyl chloride. This can be achieved using strong oxidizing agents in an aqueous medium. google.com The resulting sulfonyl chloride is a highly reactive intermediate that can readily react with primary or secondary amines in the presence of a base to yield the desired sulfonamide. mdpi.com Alternatively, the thiol can be oxidized to the corresponding sodium sulfinate, which can then be coupled with amines using methods like NH4I-mediated amination to form sulfonamides under milder, metal-free conditions. nih.gov These synthetic strategies allow for the introduction of a wide variety of amine-containing fragments, enabling the generation of large libraries of sulfonamide derivatives for screening as potential chemical probes or therapeutic agents.

Table 2: Representative Sulfonate and Sulfonamide Derivatives

| Derivative Name | Structure | Synthetic Precursor | Application Focus |

|---|---|---|---|

| Sodium 1-(4-bromophenyl)ethane-1-sulfonate |  |

This compound | Intermediate for sulfonamide synthesis. |

| N-Benzyl-1-(4-bromophenyl)ethane-1-sulfonamide |  |

1-(4-Bromophenyl)ethane-1-sulfonyl chloride | Chemical probe development. |

Introduction of Additional Functionalities for Multicomponent Reaction Studies

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules from simple starting materials in a single step. mdpi.com The structure of this compound can be strategically modified to enable its participation in such reactions. The aryl bromide functionality serves as a key handle for introducing other reactive groups via cross-coupling reactions.

For example, a Suzuki coupling reaction could replace the bromine atom with a formyl group (by coupling with a formylboronic acid derivative) or an amino group (via Buchwald-Hartwig amination). The resulting molecule, now bearing an aldehyde or amine in addition to the thiol group, becomes a prime candidate for participation in various MCRs. For instance, an aldehyde-functionalized derivative could be a key component in a Biginelli or Hantzsch-type reaction. mdpi.com Similarly, the thiol group itself can act as a nucleophilic component in certain MCRs, reacting with electrophilic species generated in situ to build complex heterocyclic scaffolds. This approach allows for the rapid generation of molecular diversity from a single, versatile starting material.

Polymer-Supported or Immobilized Forms for Heterogeneous Catalysis Research

The development of heterogeneous catalysts is a major focus in green chemistry, as it simplifies catalyst recovery and reuse. rsc.orgnih.gov this compound is an excellent candidate for immobilization onto polymer supports to create novel heterogeneous catalysts. Both the thiol and the aryl bromide groups can serve as anchor points for attachment to a solid phase.

One common strategy involves using chloromethylated polystyrene as the support. The thiol group, as a potent nucleophile, can displace the chloride to form a covalent thioether linkage, effectively tethering the molecule to the polymer resin. mdpi.com Alternatively, the aryl bromide can be utilized in palladium-catalyzed cross-coupling reactions, such as the Heck or Suzuki reaction, to link the molecule to a polymer functionalized with vinyl or boronic acid groups, respectively. nih.govmdpi.com Once immobilized, the pendant functional group (either the free thiol or the bromo-phenyl group of a thiol-linked molecule) can be further modified or used to chelate transition metals, creating a solid-supported catalyst for a variety of organic transformations. This approach combines the specific reactivity of the molecule with the practical advantages of heterogeneous catalysis.

Table 3: Potential Polymer Supports and Immobilization Strategies

| Polymer Support | Functional Group on Polymer | Immobilization Reaction | Tethered Molecule |

|---|---|---|---|

| Chloromethylated Polystyrene | -CH₂Cl | Nucleophilic substitution with thiol | Polymer-S-CH(CH₃)-Ph-Br |

| Vinyl Polystyrene | -CH=CH₂ | Heck coupling with aryl bromide | Polymer-CH=CH-Ph-S-CH(CH₃)H |

Future Research Trajectories for this compound

As the landscape of chemical synthesis and materials science continues to evolve, the exploration of novel molecular scaffolds with unique functionalities is paramount. The compound this compound, while not extensively studied, possesses structural motifs—a thiol group and a brominated phenyl ring—that suggest a rich potential for future research and application. This article outlines prospective future directions and emerging research opportunities for this promising, yet under-investigated, chemical entity. The focus will be on its potential integration into supramolecular chemistry, exploration in bioorthogonal chemistry, contributions to green chemical engineering, and the fostering of collaborative research initiatives.

Q & A

Basic Research Questions

Q. What methodologies are optimal for synthesizing 1-(4-Bromophenyl)ethane-1-thiol with high purity, and how is its structural integrity validated?

- Synthesis : Nucleophilic substitution reactions are commonly employed, where a bromophenyl precursor reacts with a thiolating agent (e.g., thiourea or NaSH) in polar aprotic solvents like DMSO or acetonitrile under reflux. Optimization of reaction time (6–12 hours) and temperature (80–100°C) is critical to achieve yields >75% .

- Characterization : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms the thiol proton (~1.5–2.5 ppm) and bromine-induced deshielding in aromatic regions. Gas Chromatography-Mass Spectrometry (GC-MS) ensures purity (>95%), while X-ray crystallography (via SHELX programs) resolves stereochemical ambiguities .

Q. How does the thiol group in this compound influence its reactivity in organic transformations?

- The thiol group acts as a potent nucleophile, enabling reactions with electrophiles (e.g., alkyl halides, epoxides) to form thioethers or disulfides. Its acidity (pKa ~10) permits deprotonation under basic conditions (e.g., NaOH/EtOH), enhancing nucleophilicity in SN2 reactions. The bromophenyl substituent stabilizes intermediates via resonance, directing regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura) .

Q. What analytical techniques are most effective for quantifying this compound in complex mixtures?

- High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) provides precise quantification. Matrix-assisted laser desorption/ionization (MALDI) imaging is used for spatial distribution analysis in biological tissues. Differential Scanning Calorimetry (DSC) monitors thermal stability, revealing decomposition thresholds >200°C .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the electronic properties and reaction pathways of this compound?

- Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) model the compound’s frontier molecular orbitals, predicting nucleophilic sites (localized on sulfur) and electrophilic aromatic regions. Time-Dependent DFT (TD-DFT) correlates UV-Vis spectra with electronic transitions, validated against experimental data . Contradictions between computed and observed NMR shifts may arise from solvent effects or crystal packing, necessitating implicit solvation models (e.g., PCM) .

Q. What structural analogs of this compound exhibit divergent reactivity, and how do substituent positions dictate these differences?

- Analogs like 1-(2-Chloro-4-fluorophenyl)ethane-1-thiol show enhanced electrophilic aromatic substitution due to ortho/para-directing halogens, while 1-(4-Ethoxyphenyl)ethane-1-thiol favors oxidative coupling via electron-donating ethoxy groups. A comparative table highlights key differences:

| Compound | Key Substituent | Reactivity Profile |

|---|---|---|

| This compound | Br (para) | Stabilizes radical intermediates |

| 1-(2-Fluorophenyl)ethane-1-thiol | F (ortho) | Increases oxidative stability |

| 1-(4-Chlorophenyl)ethane-1-thiol | Cl (para) | Enhances thiol-disulfide exchange kinetics |

Positional effects alter steric hindrance and electronic density, validated via Hammett plots .

Q. What experimental designs are recommended to study the biological interactions of this compound with protein targets?

- Covalent Binding Assays : Incubate the compound with cysteine-rich proteins (e.g., albumin) under physiological pH, followed by LC-MS/MS to identify adducts. Competitive assays with iodoacetamide confirm thiol-specific binding .

- Molecular Dynamics (MD) Simulations : Model interactions with catalytic sites (e.g., papain’s active cysteine), revealing binding free energies (ΔG) and residence times. Discrepancies between in silico and in vitro data may arise from protein flexibility or solvation effects .

Methodological Considerations

- Contradiction Resolution : Conflicting reactivity data between analogs (e.g., bromine vs. chlorine substituents) are resolved by isolating steric/electronic contributions via substituent-swap experiments .

- High-Throughput Screening : Use robotic liquid handlers to test thiol reactivity across diverse electrophiles, prioritizing reactions with >90% conversion (monitored via TLC) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.